Cas no 2248345-04-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate is a specialized organic compound featuring both isoindoline and phenylformamide functional groups. Its structure incorporates a reactive ester moiety, making it useful in peptide coupling and other synthetic applications where controlled acylation is required. The presence of the cyano group enhances its versatility in further derivatization reactions. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of solvents, facilitating its use in multi-step organic synthesis. Its well-defined reactivity profile allows for precise modifications in pharmaceutical and materials science research.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate structure
2248345-04-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate
CAS No:2248345-04-0
MF:C18H11N3O5
MW:349.297044038773
CID:6038807
PubChem ID:165730404

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6519147
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate
    • 2248345-04-0
    • Inchi: 1S/C18H11N3O5/c19-9-11-5-7-12(8-6-11)16(23)20-10-15(22)26-21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8H,10H2,(H,20,23)
    • InChI Key: MHJUMNPRRPXCMB-UHFFFAOYSA-N
    • SMILES: O(C(CNC(C1C=CC(C#N)=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 349.06987046g/mol
  • Monoisotopic Mass: 349.06987046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 117Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6519147-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate
2248345-04-0 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate (CAS No. 2248345-04-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate (CAS No. 2248345-04-0) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure combines a phthalimide core with a 4-cyanophenyl formamide moiety, making it a subject of interest for researchers exploring novel bioactive compounds. The presence of both ester and amide functional groups enhances its versatility in chemical synthesis and drug design.

In recent years, the demand for isoindole derivatives has surged due to their role in developing small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs). This compound's CAS No. 2248345-04-0 is frequently searched in academic databases, reflecting its relevance in targeted drug delivery and enzyme modulation studies. Its cyano group further contributes to its utility as a precursor for heterocyclic scaffolds, a hot topic in medicinal chemistry forums.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate typically involves multi-step reactions, including amide coupling and esterification. Researchers emphasize its high purity and stability, critical for reproducibility in high-throughput screening. Analytical techniques like HPLC and NMR are essential for characterizing this compound, aligning with the growing trend of quality-by-design (QbD) in pharmaceutical development.

Beyond pharmaceuticals, this compound's aromaticity and electron-withdrawing properties make it a candidate for organic electronics. Its 4-cyanophenyl segment is particularly valuable in designing fluorescent probes, a niche explored in bioimaging research. Such applications resonate with the increasing focus on theranostics, where diagnostics and therapy converge.

Environmental and green chemistry considerations are also pivotal. The compound's biodegradability and low toxicity profile, inferred from structural analogs, position it favorably compared to traditional phthalimide-based reagents. This aligns with the sustainable chemistry movement, a dominant theme in grant-funded research today.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(4-cyanophenyl)formamido]acetate (CAS No. 2248345-04-0) exemplifies innovation at the intersection of drug discovery and advanced materials. Its multifaceted applications underscore why it remains a highly cited compound in peer-reviewed literature and patent filings.

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